N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide
Description
N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide is a heterocyclic compound featuring a pyrrolopyridine core linked via a three-carbon propyl chain to an indole-substituted acetamide moiety. Its design incorporates dual aromatic systems (pyrrolopyridine and indole), which are known to enhance binding affinity through π-π interactions and hydrogen bonding in biological targets .
Properties
IUPAC Name |
2-indol-1-yl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19(15-24-14-8-16-5-1-2-7-18(16)24)21-11-4-12-23-13-9-17-6-3-10-22-20(17)23/h1-3,5-10,13-14H,4,11-12,15H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFERTWQKKKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCCN3C=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Linking the Propyl Chain: The pyrrolo[2,3-b]pyridine is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Indole Acetylation: The indole moiety is introduced through an acylation reaction, where indole is reacted with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the pyrrolo[2,3-b]pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with six analogs (Table 1), focusing on structural motifs, physicochemical properties, and synthetic methodologies.
Table 1: Comparative Analysis of N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide and Analogs
Structural and Functional Insights
- Core Heterocycles : The target compound shares a pyrrolopyridine scaffold with compounds 1 , 5 , and 6 , but its indole moiety distinguishes it from 1 (imidazole) and 5 (tetrafluoroindazol). Indole-containing analogs (2 , 3 ) lack pyrrolopyridine, reducing structural complexity .
- Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in 1 , difluoromethyl in 5 ) improve metabolic stability but may reduce solubility.
- Bulky substituents (e.g., benzyl in 2 , butyl in 3 ) could sterically hinder target interactions, unlike the target compound’s compact indole .
- Fluorinated groups in 4 and 5 enhance membrane permeability and bioavailability but increase synthetic complexity .
Pharmacological Implications (Inferred)
- The target compound’s dual aromatic systems may favor kinase inhibition (e.g., JAK2 or TrkA) over the imidazole-based 1 or indazole-based 4 , which are more likely to target inflammatory pathways .
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine moiety linked to an indole acetamide structure. This unique combination of heterocycles contributes to its diverse biological activities. The molecular formula can be represented as follows:
Biological Activities
1. Anticancer Activity
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Anticancer Activity of Related Pyrrolo[2,3-b]pyridine Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.36 | CDK2 Inhibition |
| Compound B | A375 | 1.8 | CDK9 Inhibition |
| This compound | TBD | TBD | TBD |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrrolopyridine derivatives can exhibit activity against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell walls or inhibition of essential enzymes.
3. Anti-inflammatory Properties
Inflammation plays a pivotal role in numerous diseases, and compounds like this compound have shown promise in modulating inflammatory pathways. Studies suggest that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Case Studies
Case Study 1: In Vitro Evaluation
In a recent study published in Journal of Medicinal Chemistry, a series of pyrrolopyridine derivatives were synthesized and tested for their anticancer activity against multiple cancer cell lines. The study found that specific substitutions on the pyrrolopyridine core significantly enhanced potency against cancer cells.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another investigation focused on the SAR of pyrrolopyridine derivatives revealed that modifications at the indole position could lead to improved biological efficacy. These findings underscore the importance of structural diversity in optimizing therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
